molecular formula C13H19BO2 B13118945 2-(4-Butylphenyl)-1,3,2-dioxaborinane

2-(4-Butylphenyl)-1,3,2-dioxaborinane

Cat. No.: B13118945
M. Wt: 218.10 g/mol
InChI Key: XMSXJXBOZLATQF-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester characterized by a six-membered dioxaborinane ring substituted with a 4-butylphenyl group. This compound belongs to the broader class of 1,3,2-dioxaborinanes, which are widely utilized in organic synthesis, particularly as intermediates in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

2-(4-butylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO2/c1-2-3-5-12-6-8-13(9-7-12)14-15-10-4-11-16-14/h6-9H,2-5,10-11H2,1H3

InChI Key

XMSXJXBOZLATQF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Butylphenylboronic acid+Pinacol2-(4-Butylphenyl)-1,3,2-dioxaborinane+Water\text{4-Butylphenylboronic acid} + \text{Pinacol} \rightarrow \text{2-(4-Butylphenyl)-1,3,2-dioxaborinane} + \text{Water} 4-Butylphenylboronic acid+Pinacol→2-(4-Butylphenyl)-1,3,2-dioxaborinane+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.

    Substitution: The boronic ester group can be substituted with other functional groups through various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed, using palladium(0) complexes as catalysts and bases like potassium carbonate.

Major Products

    Oxidation: 4-Butylphenylboronic acid.

    Reduction: 4-Butylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the coupling partner.

Scientific Research Applications

2-(4-Butylphenyl)-1,3,2-dioxaborinane is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Mechanism of Action

The mechanism by which 2-(4-Butylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used as the coupling partner .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The substituent on the phenyl ring significantly influences synthetic yields and reactivity. For example:

  • 2-(4-Trifluoromethylphenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (73% yield) and 2-(4-(Methylthio)phenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (67% yield) exhibit reduced yields compared to 2-(3-Methylphenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (77% yield) . This suggests that electron-withdrawing groups (e.g., -CF₃) or bulky substituents (e.g., -SMe) may hinder coupling efficiency, whereas alkyl groups (e.g., -Me) improve reaction outcomes.

Physical Properties and Solubility

  • Solid vs. Liquid States : Derivatives like 2-(4-Trifluoromethylphenyl)-... (yellow solid) and 2-(3-Methylphenyl)-... (colorless solid) contrast with liquid analogs such as 2-(4-Methoxyphenyl)-... . The butyl group in 2-(4-Butylphenyl)-1,3,2-dioxaborinane likely enhances solubility in organic solvents due to its alkyl chain, similar to tert-butyl-substituted derivatives (e.g., 2-(4-tert-Butylphenyl)-... ) .
  • Fluorinated Derivatives : 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-... (≥95% purity) demonstrate the impact of fluorine on stability and reactivity, with applications in medicinal chemistry .

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents like 4-(tert-Butyl)phenyl or 4-Bromophenyl may reduce reaction rates in cross-coupling due to steric shielding of the boron atom. The butyl group in 2-(4-Butylphenyl)-... likely imposes moderate steric effects, balancing reactivity and accessibility.
  • Conversely, electron-donating groups (e.g., -OMe) stabilize the boron atom but may require harsher reaction conditions .

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